molecular formula C18H15ClN2O2S B2693218 (Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868369-49-7

(Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2693218
CAS No.: 868369-49-7
M. Wt: 358.84
InChI Key: FNUYPDWDWMYOJE-ZZEZOPTASA-N
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Description

(Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring system substituted with chlorine and methyl groups, and an acetyl group attached to a benzamide moiety. The compound’s structure imparts specific chemical and physical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination and Methylation: The benzothiazole ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide, respectively.

    Formation of the Benzamide Moiety: The benzamide moiety is introduced by reacting the chlorinated and methylated benzothiazole with an appropriate acyl chloride or anhydride in the presence of a base such as pyridine.

    Final Coupling Reaction: The final step involves coupling the acetyl group with the benzamide moiety under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ether under an inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide, often with the addition of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

(Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of both acetyl and benzamide groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-acetyl-N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-10-4-9-14(19)16-15(10)21(3)18(24-16)20-17(23)13-7-5-12(6-8-13)11(2)22/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUYPDWDWMYOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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